2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 925576-29-0
VCID: VC21382328
InChI: InChI=1S/C18H24N2O4/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18(23)24/h5,7-8,11,14-15H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
SMILES: CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4g/mol

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

CAS No.: 925576-29-0

Cat. No.: VC21382328

Molecular Formula: C18H24N2O4

Molecular Weight: 332.4g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid - 925576-29-0

Specification

CAS No. 925576-29-0
Molecular Formula C18H24N2O4
Molecular Weight 332.4g/mol
IUPAC Name 2-[[3-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C18H24N2O4/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18(23)24/h5,7-8,11,14-15H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Standard InChI Key QJVNFJBNQAOOSH-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Canonical SMILES CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is identified by CAS number 925576-29-0 and has the molecular formula C18H24N2O4 with a molecular weight of 332.4 g/mol . The compound's structure can be precisely represented by its InChI (International Chemical Identifier) code: 1S/C18H24N2O4/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18(23)24/h5,7-8,11,14-15H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24) .

Table 1: Basic Identification Data of 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

ParameterValue
CAS Number925576-29-0
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
IUPAC Name2-{[3-(butyrylamino)anilino]carbonyl}cyclohexanecarboxylic acid
InChI KeyQJVNFJBNQAOOSH-UHFFFAOYSA-N
ClassificationBioactive Small Molecule

The compound's name reveals its structural components: a cyclohexane ring with a carboxylic acid group at position 2, connected through a carbonyl group to an anilino moiety. This anilino group is further substituted at position 3 with a butyrylamino group . The structure features multiple functional groups that contribute to its chemical properties and potential biological activities.

Key Functional Groups and Chemical Properties

The structure of 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid incorporates several important functional groups that define its chemical behavior and reactivity profile.

Functional Group Analysis

Based on its molecular structure, the compound contains the following key functional groups:

Table 2: Functional Groups in 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid

Functional GroupPositionChemical Properties
Carboxylic acidCyclohexane position 2Acidity, hydrogen bonding, derivatization potential
Amide bondBetween cyclohexane and anilineStructural rigidity, hydrogen bonding, hydrolytic stability
Amide bondBetween aniline and butyrylStructural rigidity, hydrogen bonding, hydrolytic stability
Aromatic ringAniline componentπ-electron interactions, electrophilic aromatic substitution
Aliphatic chainButyryl componentLipophilicity, hydrophobic interactions

Related Compounds and Structural Context

While specific information about 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid is limited in the available literature, examining structurally related compounds provides valuable context for understanding its potential properties and behavior.

Cyclohexanecarboxylic Acid Derivatives

The ccPDB database documents several related cyclohexanecarboxylic acid derivatives, including:

  • 1-Aminocyclohexanecarboxylic acid (C7H13NO2, MW: 143.18)

  • 1-Aminocycloheptanecarboxylic acid

These simpler compounds share the cyclohexanecarboxylic acid core structure but lack the complex substitution pattern of our target compound.

Structural Analogs

Another relevant analog is 2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acid, which differs from our target compound in the position of substitution on the aniline ring and the presence of a chlorine atom. This suggests the existence of a family of related compounds with variations in substitution patterns that may be designed for specific research purposes.

Table 3: Comparison with Related Compounds

CompoundMolecular FormulaKey Structural Difference
2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acidC18H24N2O4Target compound
1-Aminocyclohexanecarboxylic acidC7H13NO2Simplified structure with amino group at position 1
2-{[5-(Butyrylamino)-2-chloroanilino]-carbonyl}cyclohexanecarboxylic acidNot specifiedDifferent substitution pattern on aniline ring with added chlorine

Future Research Directions

Given the limited information available about 2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid in the current literature, several valuable research directions could expand our understanding of this compound:

  • Comprehensive physicochemical characterization:

    • Solubility profile in various solvents

    • Acid dissociation constant (pKa) determination

    • Partition coefficient (logP) measurement

    • Crystal structure analysis

    • Thermal stability assessment

  • Biological activity screening:

    • Broad pharmacological profiling against enzyme and receptor panels

    • Cell-based functional assays

    • Structure-activity relationship studies with synthetic analogs

    • Molecular docking and binding affinity studies

  • Synthetic methodology development:

    • Efficient and scalable synthesis routes

    • Investigation of potential stereochemical aspects

    • Green chemistry approaches to preparation

  • Application exploration:

    • Assessment of potential as a pharmacological probe

    • Evaluation as a synthetic intermediate or building block

    • Investigation of structure-property relationships

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